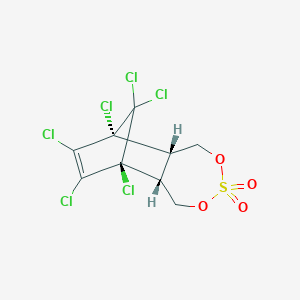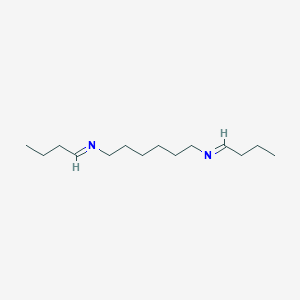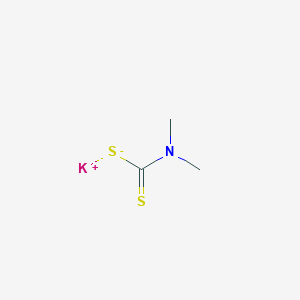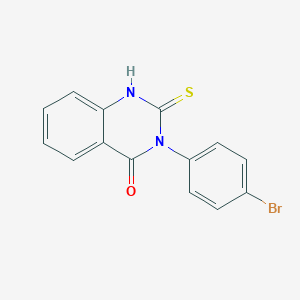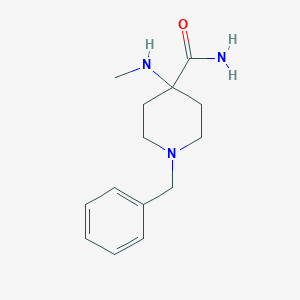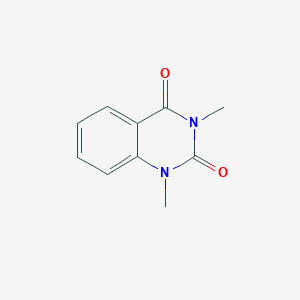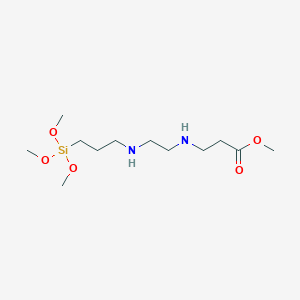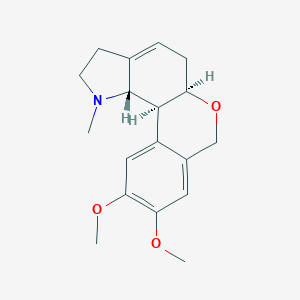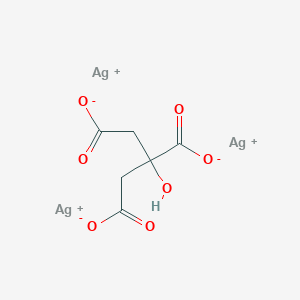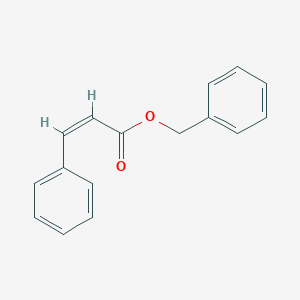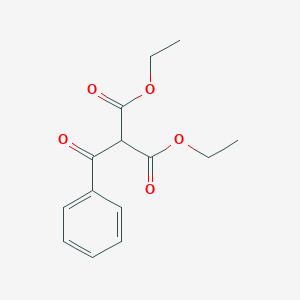
Diethyl 2-benzoylmalonate
Übersicht
Beschreibung
Synthesis Analysis
Diethyl 2-benzoylmalonate undergoes various synthesis processes, including the oxidation of diethyl ω-phenylalkenylmalonates by high valent metal salts like Mn(III) acetate and Fe(III) perchlorate, leading to products like cyclopropanes and tetrahydronaphthalenes. This oxidation showcases the compound's reactivity and its potential for creating complex molecular structures (Citterio, Sebastiano, & Nicolini, 1993).
Molecular Structure Analysis
The molecular structure of diethyl 2-benzoylmalonate and related compounds has been elucidated through various spectroscopic and X-ray diffraction studies. For example, the structural analysis of diethyl 2-(4-methylbenzylidene)malonate revealed its crystallization in the monoclinic crystal system, emphasizing the influence of molecular geometry on its chemical properties (Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl 2-benzoylmalonate participates in a variety of chemical reactions, demonstrating its versatility. One notable reaction is its role in the cyclopolymerization process to produce polymers with exclusive 1,2-(cyclopent-1-enylene)vinylene units, highlighting its utility in polymer science (Anders, Wagner, Nuyken, & Buchmeiser, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolones : Diethyl 2-benzoylmalonate is utilized in the synthesis of 3-carbethoxi-2-phenyl-4-quinolones, which have potential as antimitotic agents. The process involves a series of reactions starting with the condensation of acid chlorides and diethyl malonate (Quintero et al., 2000).
Reductive Deoxygenation : In a study exploring the generation of ester enolates by reductive α-deacetoxylation, Diethyl 2-benzoylmalonate is prepared via a process that enables further chemical modifications, expanding its utility in various synthetic applications (Pardo et al., 1981).
Olefin Metathesis Reactions : The compound is involved in olefin metathesis reactions, serving as an environmentally benign alternative to traditional solvents. This application is crucial for reducing the environmental impact of such reactions and promoting greener chemistry methods (Kniese & Meier, 2010).
Oxidative Reactions : Diethyl 2-benzoylmalonate is subject to oxidation by high-valent metal salts, which leads to the formation of various cyclic and addition products. This process is essential for understanding the reactivity and potential transformations of the compound (Citterio et al., 1993).
Manganese (III) based Oxidative Free-radical Annulations : It's used in reactions with sterically nucleophilic alkenes, in the presence of manganese and copper salts, to produce various cyclic structures, showcasing its versatility in complex organic syntheses (Snider & Buckman, 1989).
Phase-transfer Catalysis : The compound reacts under conditions of phase-transfer catalysis to produce various products, demonstrating its utility in multi-component synthetic processes (Mossini et al., 1979).
Safety And Hazards
Diethyl 2-benzoylmalonate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
diethyl 2-benzoylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQBATDJIKIMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341016 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-benzoylmalonate | |
CAS RN |
1087-97-4 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



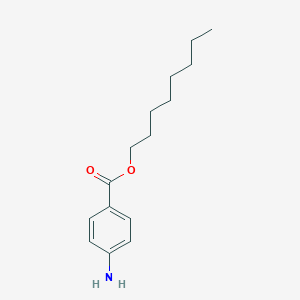
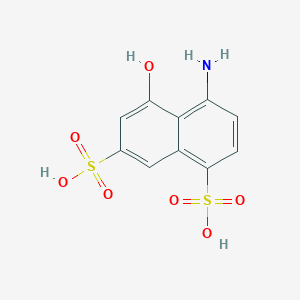
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
